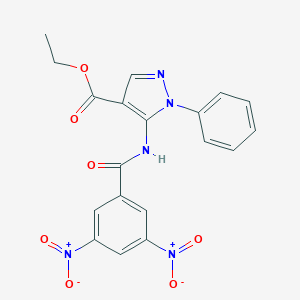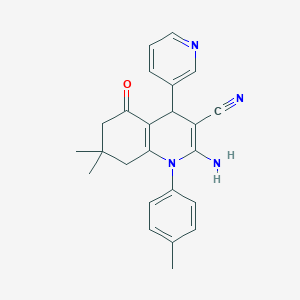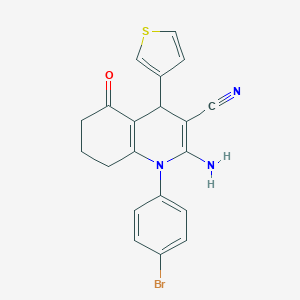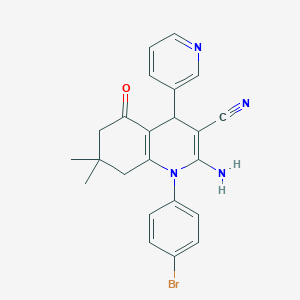![molecular formula C21H17NO2 B392823 2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392823.png)
2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione is a complex organic compound with a unique spiro structure. This compound is characterized by its naphthyl group and a spiro-fused cyclopropane ring, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyl precursor, followed by cyclization and spiro-fusion reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for scalability, including temperature, pressure, and solvent systems. Advanced purification techniques such as chromatography and crystallization are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of advanced materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
2-Naphthol: A simpler naphthyl compound with a hydroxyl group, used in dye production and as an intermediate in organic synthesis.
2-Naphthalenethiol: An organosulfur compound with a thiol group, used in flavoring agents and as a precursor for other sulfur-containing compounds.
Uniqueness
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione stands out due to its spiro-fused structure, which imparts unique chemical and physical properties
属性
分子式 |
C21H17NO2 |
|---|---|
分子量 |
315.4g/mol |
IUPAC 名称 |
4-naphthalen-2-ylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
InChI |
InChI=1S/C21H17NO2/c23-19-17-15-7-8-16(21(15)9-10-21)18(17)20(24)22(19)14-6-5-12-3-1-2-4-13(12)11-14/h1-8,11,15-18H,9-10H2 |
InChI 键 |
FFCPUXZOBLGGJA-UHFFFAOYSA-N |
SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC6=CC=CC=C6C=C5 |
规范 SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B392746.png)
![2-(1,1,2,2-tetrafluoroethyl)-4H-benzo[h]chromen-4-one](/img/structure/B392747.png)
![6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B392748.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392750.png)






![1-(4-Methoxyphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B392761.png)
![Ethyl 3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B392762.png)

